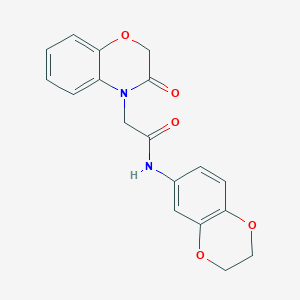

![molecular formula C16H16N2S B5541181 4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinonitrile derivatives are an important class of heterocyclic compounds that have been extensively studied for their diverse chemical reactions and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives involves various strategies, including the reaction of chloronicotinonitriles with thioureas, leading to the formation of new ring systems, as well as cyclizations under the influence of concentrated acids to yield different heterocyclic structures (Coppola & Shapiro, 1981; Shramm & Konshin, 1982).

Molecular Structure Analysis

Studies on the molecular structure of nicotinonitrile derivatives reveal the importance of intramolecular interactions in stabilizing the compound's conformation. For instance, intramolecular CH-π interactions play a significant role in the structural arrangement of these molecules in the solid state (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including cyclization and hydrolysis, influenced by steric hindrance and the presence of substituents, which can lead to the formation of different heterocyclic derivatives (Shramm & Konshin, 1982).

Physical Properties Analysis

The crystal structure, DFT, and photophysical studies of nicotinonitrile derivatives provide insights into their non-planar structure, molecular shape, and absorption and fluorescence properties, highlighting their potential as light-emitting materials (Ahipa et al., 2014).

Chemical Properties Analysis

The synthesis and characterization of nicotinonitrile derivatives reveal their complex reactions and the formation of new compounds, demonstrating their chemical versatility and potential for creating novel materials (Dyachenko, 2019).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of novel heterocyclic compounds, demonstrating the versatility of nicotinonitrile derivatives in constructing complex ring systems. For instance, studies have shown that reactions involving nicotinonitriles can lead to the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, highlighting the potential for developing new heterocyclic compounds with varied applications in organic synthesis and potentially in pharmaceuticals (Coppola & Shapiro, 1981).

Chemical Modification and Surface Functionalization

The chemical modification of electrodes through the reduction of in-situ generated diazonium cations demonstrates the applicability of nicotinonitrile derivatives in materials science. This process, which involves aryl groups with aliphatic amines, showcases the potential for modifying surfaces for various technological applications, such as sensors and electronics (Breton & Bélanger, 2008).

Antiprotozoal and Antitumor Activity

Nicotinonitrile derivatives have been explored for their antiprotozoal and antitumor activities. For example, compounds synthesized from nicotinonitrile precursors have shown significant in vitro and in vivo activity against Trypanosoma and P. falciparum, suggesting potential applications in developing new treatments for protozoal infections and cancer (Ismail et al., 2003).

Detection and Sensing Applications

The synthesis of malononitrile derivatives for the detection of cyanide in water exemplifies the utility of nicotinonitrile derivatives in environmental monitoring. These compounds act as chromogenic chemosensors, changing color in the presence of cyanide ions, which can be leveraged for the development of sensitive and selective sensors for environmental pollutants (Schramm, Menger, & Machado, 2016).

Enzyme Mechanism and Selectivity Studies

Investigations into the mechanisms and selectivity of enzymes, such as nitrile hydratase, have utilized nicotinonitrile derivatives to study substrate-product relationships. These studies provide insights into enzyme catalysis and selectivity, aiding in the development of biotechnological applications for the large-scale production of chemicals (Peplowski et al., 2008).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-4-6-14(7-5-11)10-19-16-15(9-17)12(2)8-13(3)18-16/h4-8H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZATTIQTWEGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

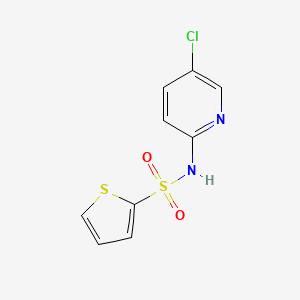

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

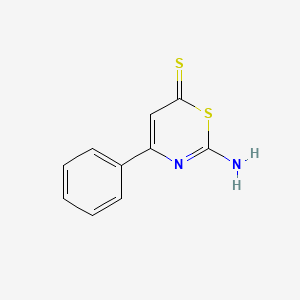

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)